N,3,5-trimethyl-1,2-oxazole-4-sulfonamide

説明

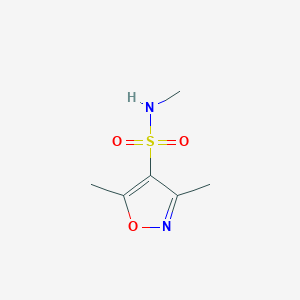

N,3,5-Trimethyl-1,2-oxazole-4-sulfonamide is a heterocyclic sulfonamide derivative characterized by a 1,2-oxazole core substituted with methyl groups at the N, 3-, and 5-positions, and a sulfonamide moiety at the 4-position. Its molecular formula is C₆H₉N₃O₃S, with a molecular weight of 191.22 g/mol.

特性

IUPAC Name |

N,3,5-trimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3S/c1-4-6(5(2)11-8-4)12(9,10)7-3/h7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAHROBCZQANJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847744-25-6 | |

| Record name | N,3,5-trimethyl-1,2-oxazole-4-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N,3,5-trimethyl-1,2-oxazole-4-sulfonamide typically involves the reaction of 3,5-dimethyl-1,2-oxazole with sulfonamide reagents under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product .

化学反応の分析

Types of Reactions: N,3,5-Trimethyl-1,2-oxazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted oxazole derivatives.

科学的研究の応用

N,3,5-Trimethyl-1,2-oxazole-4-sulfonamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials

作用機序

The mechanism of action of N,3,5-trimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares N,3,5-trimethyl-1,2-oxazole-4-sulfonamide with its closest structural analogs, focusing on physicochemical properties, synthetic routes, and functional applications.

Table 1: Comparative Analysis of this compound and Key Analogs

Key Findings

Structural and Functional Differences: The addition of a 4-hydroxyphenyl group in N-(4-hydroxyphenyl)-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide significantly increases its molecular weight (282.32 vs. In contrast, 6-methyl-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide replaces the oxazole core with a benzothiadiazine ring, conferring distinct electronic properties and bioactivity (e.g., diuretic effects) .

Synthetic Accessibility :

- This compound’s synthesis likely involves sulfonylation of a pre-functionalized oxazole intermediate, but its discontinuation suggests challenges in scalability or stability .

- The N-(4-hydroxyphenyl) derivative requires advanced coupling techniques, such as Ullmann or Buchwald-Hartwig reactions, to introduce the aryl group .

Applications and Market Trends :

生物活性

N,3,5-trimethyl-1,2-oxazole-4-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of functional groups that contribute to its biological properties. The compound consists of:

- Oxazole ring : A five-membered heterocyclic compound that may play a role in biological interactions.

- Sulfonamide group : Known for its antibacterial activity by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.

- Trimethyl groups : These can enhance lipophilicity and bioavailability.

The structural characteristics are summarized in the following table:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Contains oxazole and sulfonamide groups | Potential antibacterial properties |

| Sulfamethoxazole | Sulfonamide with a methyl group | Widely used antibiotic |

| Trimethoprim | Dihydrofolate reductase inhibitor | Often combined with sulfamethoxazole |

The mechanism of action of this compound involves its interaction with specific molecular targets. It is hypothesized that the compound may inhibit the activity of various enzymes by binding to their active sites. This inhibition can lead to significant biological effects such as:

- Antimicrobial activity : By disrupting folate synthesis in bacteria.

- Anticancer activity : Potentially through the inhibition of tumor cell proliferation.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antibacterial activity. For instance, preliminary studies on related compounds have shown promising results against various bacterial strains, including resistant pathogens. The ability to inhibit bacterial growth makes this compound a candidate for further investigation in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of oxazole derivatives. For example, derivatives similar to this compound have demonstrated notable efficacy against cancer cell lines in vitro. One study reported that certain oxadiazole derivatives exhibited potent anticancer activities against MCF-7 cells . The mechanisms underlying these effects may include apoptosis induction and cell cycle arrest.

Case Studies

- Antibacterial Efficacy : A study investigating the antibacterial properties of various sulfonamides found that compounds similar to this compound effectively inhibited the growth of resistant bacterial strains. The study concluded that the sulfonamide's mechanism involved competitive inhibition of dihydropteroate synthase.

- Anticancer Potential : In a comparative analysis of oxazole derivatives' effects on cancer cell lines (including MCF-7), it was observed that compounds with structural similarities to this compound showed significant cytotoxic effects. The study noted increased apoptosis rates in treated cells compared to controls .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,3,5-trimethyl-1,2-oxazole-4-sulfonamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves sulfonylation of the oxazole core. Key steps include:

- Step 1 : Preparation of the oxazole precursor via cyclization of β-diketones with hydroxylamine .

- Step 2 : Sulfonylation using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane as solvent, 0–5°C, with triethylamine as a base) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

- Optimization : Yield improvements are achieved by controlling stoichiometry (1:1.2 molar ratio of oxazole to sulfonyl chloride) and reaction time (4–6 hours) .

Q. How is the purity and structural integrity of this compound confirmed?

- Analytical Techniques :

- NMR Spectroscopy : and NMR to verify substituent positions and absence of impurities (e.g., δ ~2.3 ppm for methyl groups on oxazole) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 245.08) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What preliminary assays evaluate the biological activity of this compound?

- Screening Methods :

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to reference drugs .

- Enzyme Inhibition : Fluorometric assays targeting carbonic anhydrase or dihydrofolate reductase, using sulfamethoxazole as a control .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence bioactivity?

- Structure-Activity Relationship (SAR) Insights :

| Substituent Position | Modification | Observed Effect | Source |

|---|---|---|---|

| Oxazole C-3/C-5 | Methyl groups | Enhanced metabolic stability | |

| Sulfonamide N-linked | Methoxyphenyl | Increased antibacterial potency | |

| Oxazole replacement | Thiazole ring | Reduced activity (e.g., IC ↑ 2-fold) |

- Methodology : Systematic synthesis of analogs (e.g., halogenation, aryl substitutions) followed by comparative bioassays and molecular docking to identify critical binding interactions .

Q. How can contradictions in biological data (e.g., variable MIC values across studies) be resolved?

- Approaches :

- Assay Standardization : Use CLSI guidelines for antimicrobial testing to minimize inter-lab variability .

- Solubility Optimization : Pre-dissolve compounds in DMSO (<1% final concentration) to avoid aggregation artifacts .

- Control Replication : Include positive (e.g., ciprofloxacin) and negative controls in triplicate .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methods :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to carbonic anhydrase IX (PDB: 3IAI). Focus on sulfonamide-Zn coordination and hydrophobic interactions .

- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2.0 Å) .

- Validation : Correlate computational ΔG values with experimental IC data .

Q. How is regioselectivity achieved in derivatization reactions (e.g., sulfonylation vs. oxazole ring modification)?

- Key Factors :

- Electron-Donating Groups : Methyl groups at C-3/C-5 stabilize the oxazole ring, directing electrophilic attacks to the sulfonamide nitrogen .

- Catalytic Control : Use Lewis acids (e.g., ZnCl) to favor sulfonylation over ring-opening .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity profiles (e.g., varying IC values in cancer cell lines)?

- Resolution Workflow :

Replicate Experiments : Repeat assays under identical conditions (e.g., MTT protocol, 48-hour exposure) .

Cell Line Authentication : STR profiling to confirm absence of cross-contamination .

Metabolic Stability Testing : Assess compound degradation in cell media via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。